molecular formula C11H16BNO3 B11750549 (3-(Isobutyramidomethyl)phenyl)boronic acid

(3-(Isobutyramidomethyl)phenyl)boronic acid

Cat. No.: B11750549
M. Wt: 221.06 g/mol
InChI Key: MARMKUNOASUDBD-UHFFFAOYSA-N
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Description

(3-(Isobutyramidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications. This particular compound features a phenyl ring substituted with an isobutyramidomethyl group and a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutyramidomethyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an isobutyramidomethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutyramidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(Isobutyramidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Isobutyramidomethyl)phenyl)boronic acid is unique due to the presence of the isobutyramidomethyl group, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C11H16BNO3

Molecular Weight

221.06 g/mol

IUPAC Name

[3-[(2-methylpropanoylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO3/c1-8(2)11(14)13-7-9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14)

InChI Key

MARMKUNOASUDBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C(C)C)(O)O

Origin of Product

United States

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